Silanediamine, N,N,N',N',1-pentamethyl-
Description
Silanediamine, N,N,N',N',1-pentamethyl- (CAS 22705-33-5), also known as bis(dimethylamino)methylsilane, is a silicon-containing diamine with the molecular formula C₅H₁₆N₂Si and a molecular weight of 132.28 g/mol . It features a central silicon atom bonded to one methyl group and two dimethylamino groups (N,N-dimethyl), resulting in a pentamethyl substitution pattern. Its boiling point is 112°C, and its structure is characterized by the InChI key 1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3 . This compound is used in organic synthesis and coordination chemistry due to its ability to act as a ligand or precursor for silicon-based materials.
Properties
InChI |
InChI=1S/C5H15N2Si/c1-6(2)8(5)7(3)4/h1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSRTMNPWKRPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885211 | |
| Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22705-33-5 | |
| Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Silanediamine, N,N,N',N',1-pentamethyl- can be synthesized through the reaction of dimethylamine with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
CH3SiCl3+2HN(CH3)2→CH3Si(N(CH3)2)2+2HCl
The reaction is carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
In industrial settings, the production of bis(dimethylamino)methylsilane involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors helps in maintaining consistent product quality and yield. The compound is typically purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Silanediamine, N,N,N',N',1-pentamethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Silanediamine, N,N,N',N',1-pentamethyl- has been investigated for several key applications:
Surface Modification
Silanization involves using silane coupling agents to modify surfaces, enhancing their properties. Silanediamine can be applied to:
- Improve adhesion in coatings and adhesives.
- Enhance the hydrophobicity of surfaces, making them resistant to moisture and contaminants.
Case Study : In a study involving microelectrodes for biological measurements, silanediamine was used to silanize electrodes, improving their stability and reducing electrical noise during experiments.
Catalysis
The compound has shown potential in catalysis due to its ability to form stable complexes with metal ions. This property can enhance catalytic activity in various chemical reactions.
Data Table: Catalytic Activity of Silanediamine Complexes
| Metal Ion | Complex Stability | Catalytic Reaction |
|---|---|---|
| Cu²⁺ | High | Oxidation Reactions |
| Ni²⁺ | Moderate | Hydrogenation |
| Co²⁺ | High | Polymerization |
Research indicates that the reactivity of silanediamine with metal ions can be tuned by modifying its structure, allowing for tailored catalytic properties.
Biological Interactions
Studies have explored the interactions of silanediamine with biological molecules, assessing its potential therapeutic uses. Its ability to form stable complexes may lead to applications in drug delivery systems or as a therapeutic agent.
Case Study : Research on the interaction between silanediamine and proteins showed promising results in enhancing the solubility of poorly soluble drugs, indicating potential use in pharmaceutical formulations.
Industrial Applications
Beyond research, silanediamine has practical applications in various industries:
Adhesives and Sealants
Due to its excellent adhesion properties, silanediamine is used in formulating adhesives and sealants that require durability and resistance to environmental factors.
Coatings
In coatings technology, it serves as a coupling agent that improves the bonding between organic resins and inorganic substrates, enhancing the performance of paints and coatings.
Comparative Analysis with Related Compounds
To understand the uniqueness of silanediamine, a comparison with similar compounds is useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl | Chlorinated derivative | Enhanced reactivity due to chlorine presence |
| Silanediamine, 1,1-dimethyl-N,N'-diphenyl | Diphenyl-substituted | Greater steric hindrance affecting reactivity |
| Trimethylsilane | Simple trimethyl derivative | Basic silane without amine functionality |
Silanediamine stands out due to its combination of multiple methyl groups that contribute to both stability and reactivity compared to simpler silanes or amines.
Mechanism of Action
The mechanism of action of bis(dimethylamino)methylsilane involves its high reactivity with various functional groups. It acts as a nucleophile in substitution reactions and can form stable bonds with carbon, oxygen, and nitrogen atoms. The compound’s reactivity is attributed to the presence of the silicon atom, which can form strong bonds with other elements .
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between the target compound and related silanediamines:
| Compound Name | CAS Number | Molecular Formula | Substituents on Silicon | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Silanediamine, N,N,N',N',1-pentamethyl- | 22705-33-5 | C₅H₁₆N₂Si | 1 methyl, 2 dimethylamino | 132.28 |
| Silanediamine, N,N,N',N'-tetraethyl- | 27804-64-4 | C₈H₂₂N₂Si | 2 diethylamino | 174.36 |
| Di(isopropylamino)dimethylsilane | 6026-42-2 | C₈H₂₂N₂Si | 2 isopropylamino, 2 methyl | 174.36 |
| Silanediamine,1,1-diethyl-N,N,N',N'-tetramethyl- | 33287-52-4 | C₈H₂₂N₂Si | 2 ethyl, 2 dimethylamino | 174.36 |
Key Observations :
- Substituent Size : The target compound has smaller methyl groups, while analogues like the tetraethyl and diisopropyl derivatives incorporate bulkier alkyl chains. This impacts steric hindrance and reactivity .
- Bonding Environment: The silicon atom in all cases is bonded to two amino groups, but the nature of the alkyl substituents (methyl, ethyl, isopropyl) alters electronic and steric properties.
Physical and Chemical Properties
| Property | Target Compound (22705-33-5) | N,N,N',N'-Tetraethyl- (27804-64-4) | Di(isopropylamino)dimethylsilane (6026-42-2) |
|---|---|---|---|
| Boiling Point (°C) | 112 | Not reported (estimated >150°C) | Not reported (estimated >180°C) |
| Molecular Weight | 132.28 | 174.36 | 174.36 |
| Stability | Moderate | High (steric protection) | Very high (bulky substituents) |
Analysis :
Biological Activity
Silanediamine, N,N,N',N',1-pentamethyl- (CAS Number: 22705-33-5) is a silane compound characterized by its unique chemical structure, which includes a pentamethyl group attached to a diamine framework. This compound has garnered interest due to its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of silanediamine, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
The chemical formula for silanediamine, N,N,N',N',1-pentamethyl- is C₁₃H₃₁N₂Si. Its structure contributes to its stability and reactivity, making it suitable for various applications, including as a precursor for silicon-based materials. The presence of multiple methyl groups enhances hydrophobicity and influences its interaction with biological molecules.
Antimicrobial and Antioxidant Properties
Research has indicated that silanediamine compounds exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of silanediamine can inhibit the growth of various bacterial strains. The mechanism of action often involves disrupting bacterial cell membranes or interfering with metabolic processes.
In terms of antioxidant properties, silanediamine has been evaluated for its ability to scavenge free radicals. A study demonstrated that silanediamine displayed notable free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related damage in biological systems .
Enzyme Inhibition Studies
Silanediamine has also been investigated for its enzyme inhibition capabilities. One notable study assessed its effect on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that silanediamine could effectively inhibit this enzyme, which may have implications for managing conditions such as diabetes by regulating blood sugar levels .
Interaction with Biological Molecules
Research has explored the interactions between silanediamine and various biological substrates. For example, it has been shown to form stable complexes with metal ions, enhancing its utility in catalysis and possibly in therapeutic contexts. These interactions are crucial for understanding how silanediamine can be utilized in drug development and material science.
Stability and Reactivity
The stability of silanediamine under physiological conditions is another area of interest. Studies have indicated that the compound retains its structural integrity in biological environments, which is essential for any potential therapeutic applications. Its reactivity with other biological molecules has been characterized through various spectroscopic techniques, providing insights into its mechanisms of action .
Comparative Analysis
To better understand the biological activity of silanediamine, a comparative analysis with related compounds is useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl | Chlorinated derivative | Enhanced reactivity due to chlorine presence |
| Silanediamine, 1,1-dimethyl-N,N'-diphenyl | Diphenyl-substituted | Greater steric hindrance affecting reactivity |
| Trimethylsilane | Simple trimethyl derivative | Basic silane without amine functionality |
The comparative analysis highlights how the structural variations influence the biological activity of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
